molecular formula C18H17NO4S B1653889 N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide CAS No. 2034153-32-5

N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide

Cat. No.: B1653889
CAS No.: 2034153-32-5
M. Wt: 343.4
InChI Key: QAJAIPLTMVULFA-UHFFFAOYSA-N
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Description

N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further connected to a chromene moiety. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Mechanism of Action

The mechanism of action of N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

N-[4-(6,7-dimethyl-4-oxochromen-3-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-11-8-15-17(9-12(11)2)23-10-16(18(15)20)13-4-6-14(7-5-13)19-24(3,21)22/h4-10,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJAIPLTMVULFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)C3=CC=C(C=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144496
Record name Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034153-32-5
Record name Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034153-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-[4-(6,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
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N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
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N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
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N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide
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N-(4-(6,7-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide

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